molecular formula C24H26N2O4 B5090184 ethyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate

ethyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate

Cat. No.: B5090184
M. Wt: 406.5 g/mol
InChI Key: HHINIYFGRMYLSL-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the anilino group: This step involves the reaction of the pyrrole derivative with 2,4-dimethylaniline under specific conditions to form the desired anilino-substituted product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the anilino and pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{(E)-2-[2-(2,4-dimethylanilino)acetyl]hydrazono}butanoate: This compound shares a similar anilino group but differs in the overall structure and functional groups.

    Dimethylaniline derivatives: These compounds have similar anilino groups but may differ in other substituents and overall structure.

Uniqueness

Ethyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-5-30-24(29)22-17(4)26(18-9-7-6-8-10-18)23(28)19(22)14-21(27)25-20-12-11-15(2)13-16(20)3/h6-13,19H,5,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHINIYFGRMYLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1CC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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